2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide
Properties
IUPAC Name |
2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2O/c1-7(13-11(18)5-8(6-22-13)15(19,20)21)23-14(24)12-9(16)3-2-4-10(12)17/h2-7H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMJMNBIQHBBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide involves several steps. The key starting materials include 2,6-dichlorobenzoyl chloride and 3-chloro-5-(trifluoromethyl)pyridine. The reaction typically proceeds through the formation of an amide bond between the benzoyl chloride and the pyridine derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
2,6-Dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide has several scientific research applications:
Mechanism of Action
The precise mode of action of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide is not fully understood. it is believed to affect spectrin-like proteins in the cytoskeleton of oomycetes, disrupting their motility, germination, and growth . This mode of action is distinct from other fungicides, making it effective against strains resistant to other classes of fungicides .
Comparison with Similar Compounds
2,6-Dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide is unique due to its specific chemical structure and mode of action. Similar compounds include:
Phenylamides: These fungicides target different pathways and may not be effective against fluopicolide-resistant strains.
Strobilurins: Another class of fungicides with a different mode of action, often used in combination with fluopicolide for broader spectrum control.
Dimethomorph: A fungicide with a different chemical structure and target, used to control similar pathogens.
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and effectiveness against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
